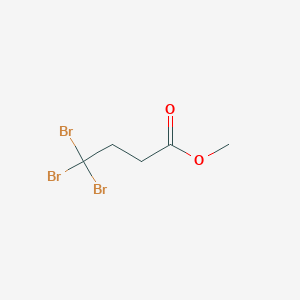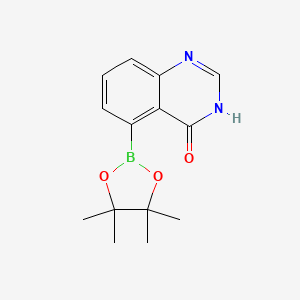![molecular formula C20H26O5 B14022346 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A is a complex organic compound known for its unique structure and significant biological activities. This compound is derived from pseudolaric acid A, which is isolated from the bark of the Pseudolarix kaempferi tree. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and immunology.
Méthodes De Préparation
The synthesis of 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A involves several steps, starting from pseudolaric acid A. The synthetic route typically includes:
Hydrolysis: Pseudolaric acid A undergoes hydrolysis to remove the acetyl group, yielding deacetylpseudolaric acid A.
Cyclization: The hydrolyzed product is then subjected to cyclization reactions to form the ethanocyclohepta[c]pyran ring structure.
Functional Group Modifications: Various functional group modifications are performed to introduce the 2,4-pentadienoic acid moiety.
Analyse Des Réactions Chimiques
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the pentadienoic acid moiety, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.
Applications De Recherche Scientifique
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: It shows potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth and induce cancer cell death.
Industry: While its industrial applications are limited, it is used in the development of novel pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A involves several molecular targets and pathways:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and apoptosis, such as caspases and cyclin-dependent kinases.
Pathways: The compound modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.
Comparaison Avec Des Composés Similaires
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A is unique due to its specific structure and biological activities. Similar compounds include:
Pseudolaric Acid A: The parent compound from which it is derived, known for its anti-fungal and anti-cancer properties.
Deacetylpseudolaric Acid B: Another derivative with similar biological activities but different structural features.
Taxol: A well-known anti-cancer compound with a different mechanism of action but similar therapeutic applications.
Propriétés
Formule moléculaire |
C20H26O5 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
5-[(1R,7S,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/t15?,18-,19-,20+/m1/s1 |
Clé InChI |
MQOMHFMKUJFDBH-YSGQZDOGSA-N |
SMILES isomérique |
CC1=CC[C@]23CCC([C@]2(CC1)O)[C@@](OC3=O)(C)C=CC=C(C)C(=O)O |
SMILES canonique |
CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


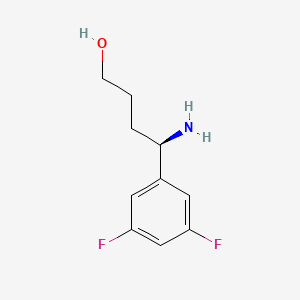

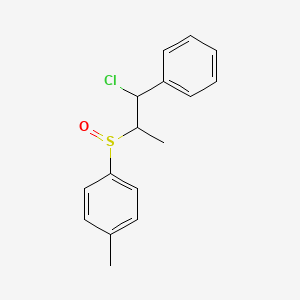
![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
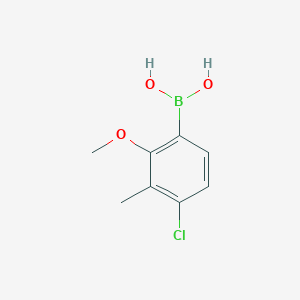
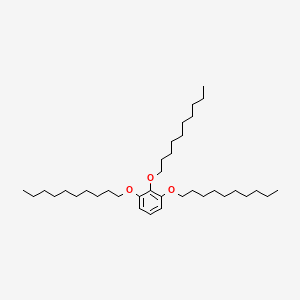
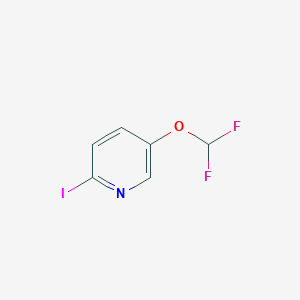

![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)


![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
